![molecular formula C14H20BClO4 B14152033 2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol CAS No. 741699-27-4](/img/structure/B14152033.png)
2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol is an organic compound that features a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol typically involves the reaction of 2-chloro-4-iodophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Boronic acids.
Reduction: 2-[2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol.
Substitution: Various substituted phenoxyethanol derivatives.
科学研究应用
2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol is used in several scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development due to its ability to form stable complexes with various biomolecules.
Industry: Used in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form intermediate complexes that facilitate the formation of new carbon-carbon bonds. This compound can also interact with various nucleophiles, leading to the formation of substituted products.
相似化合物的比较
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-1,3,2-dioxaphospholane
- Bis(diethylamino)chlorophosphine
Uniqueness
2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol is unique due to its boronic ester group, which provides versatility in various chemical reactions, particularly in cross-coupling reactions. This makes it a valuable compound in synthetic organic chemistry and materials science.
属性
CAS 编号 |
741699-27-4 |
|---|---|
分子式 |
C14H20BClO4 |
分子量 |
298.57 g/mol |
IUPAC 名称 |
2-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)10-5-6-12(11(16)9-10)18-8-7-17/h5-6,9,17H,7-8H2,1-4H3 |
InChI 键 |
ACUKCZUDFGZKGV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14151954.png)
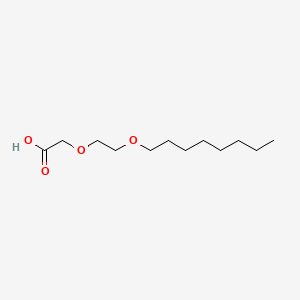
![(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxybutanimidamide](/img/structure/B14151967.png)
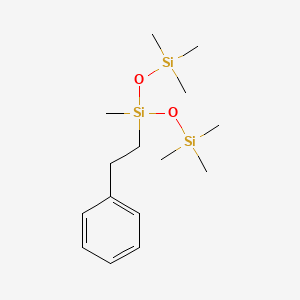
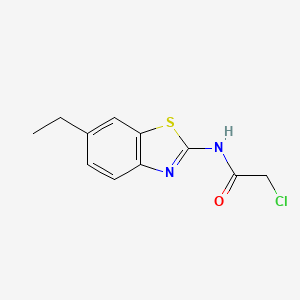
![2-Phenyl-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone](/img/structure/B14151988.png)
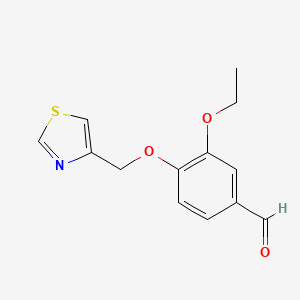
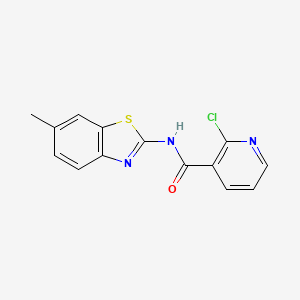
![N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14152006.png)
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline](/img/structure/B14152013.png)
![4,6-dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine](/img/structure/B14152018.png)
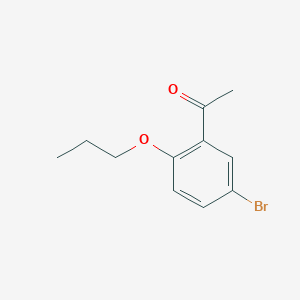
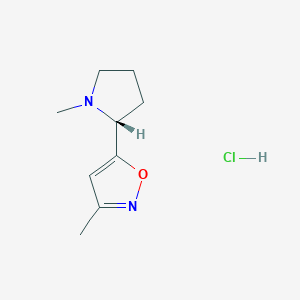
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)
